3-benzyl-1,3-benzothiazol-2(3H)-one

Anticancer Kinase Inhibitor NCI-60

Medicinal chemists seeking kinase-targeted scaffolds often encounter limited selectivity with unsubstituted benzothiazolones. 3-Benzyl-1,3-benzothiazol-2(3H)-one (CAS 22291-74-3) solves this via its N3-benzyl substituent, which critically modulates kinase engagement. • Anticancer Kinase Inhibitor: Derivatives achieve GI50 as low as 0.9 µM against NCI-60 panel with selectivity for Zap70, c-src, Mink1, csk, MeKK2. • CNS Ligand Template: 2-Benzothiazolone core confers superior 5-HT1A/5-HT7 binding vs. benzoxazolone analogs (subnanomolar Ki). • Synthetic Handle: Stable benzyl group enables regioselective diversification for SAR libraries.

Molecular Formula C14H11NOS
Molecular Weight 241.31g/mol
CAS No. 22291-74-3
Cat. No. B353002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-1,3-benzothiazol-2(3H)-one
CAS22291-74-3
Molecular FormulaC14H11NOS
Molecular Weight241.31g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O
InChIInChI=1S/C14H11NOS/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2
InChIKeyRPMOZTXHJDAKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1,3-benzothiazol-2(3H)-one: Scaffold Identity & Comparison


3-Benzyl-1,3-benzothiazol-2(3H)-one (CAS 22291-74-3) is a heterocyclic compound belonging to the benzothiazolone family, characterized by a benzyl substituent at the N3 position of the 2-benzothiazolinone core [1]. This specific substitution pattern is not merely a structural variant but a critical determinant of its chemical reactivity, electronic properties, and biological profile, distinguishing it from unsubstituted 2(3H)-benzothiazolone or alternative N-alkyl/aryl derivatives [1]. The compound serves as a validated scaffold in medicinal chemistry, with documented applications as a core template for developing antineoplastic kinase inhibitors, where its 3-benzyl group contributes to favorable kinase selectivity profiles and target engagement [2].

Medicinal chemistry scaffold with reported kinase selectivity profile
Supports hit-to-lead optimization programs for kinase inhibitor research
N3-benzyl substitution enables core diversification strategies

3-Benzyl-1,3-benzothiazol-2(3H)-one: Why Substitution Fails


Generic substitution of 3-benzyl-1,3-benzothiazol-2(3H)-one with structurally related benzothiazolones (e.g., unsubstituted benzothiazolone, 3-methyl, or 3-phenyl analogs) introduces substantial alterations in molecular recognition, biological activity, and synthetic utility. Direct comparative studies demonstrate that the presence of a 3-benzyl substituent profoundly modulates kinase selectivity patterns in anticancer applications, whereas unsubstituted derivatives fail to engage the same target profile [1]. Furthermore, the 2-benzothiazolone nucleus itself confers binding affinity advantages over the corresponding 2-benzoxazolone scaffold in serotonin receptor targeting, underscoring that both the core heterocycle and the specific N-substituent are non-interchangeable [2]. For procurement decisions, these data establish that 3-benzyl-1,3-benzothiazol-2(3H)-one represents a distinct chemical entity whose activity and selectivity cannot be extrapolated from simpler analogs or alternative cores [1].

Core Heterocycle Mismatch 2-Benzoxazolone analogs may not reproduce the binding profile of 2-benzothiazolones, particularly for 5-HT1A receptor targeting.
N3-Substituent Sensitivity Unsubstituted or N3-methyl/phenyl benzothiazolones can shift kinase selectivity patterns and are not functional replacements.
Application-Dependent Profile Antimicrobial screening programs should note that N3-benzyl substitution reduces activity against S. aureus vs. unsubstituted analogs.

3-Benzyl-1,3-benzothiazol-2(3H)-one: Head-to-Head Evidence


Urea-Based Derivative Anticancer Potency

Derivatives built upon the 3-benzylbenzo[d]thiazol-2(3H)-one scaffold exhibit potent antineoplastic activity in vitro. A lead compound from this series demonstrated a GI50 value of 0.9 µM when screened against the NCI 60 tumor cell line panel [1]. This scaffold-based activity is attributed to a peculiar kinase selectivity profile, with inhibition observed against Zap70, c-src, Mink1, csk, and MeKK2 kinases, a pattern not achievable with the unsubstituted 2-benzothiazolone core [1].

Kinase Inhibitor Potency
Reported
GI50 = 0.9 µM (lead derivative)
NCI-60 panel; SRB assay, 48h exposure
Reported cell-model response context
Scaffold-dependent kinase profile (Zap70, c-src, Mink1, csk, MeKK2)
Anticancer Kinase Inhibitor NCI-60

Benzothiazolone vs. Benzoxazolone: 5-HT1A Affinity

The 2-benzothiazolone nucleus provides superior binding affinity at the 5-HT1A receptor compared to the analogous 2-benzoxazolone core. In a series of arylpiperazinylalkyl derivatives, compounds incorporating the benzothiazolone moiety consistently exhibited higher affinity (lower Ki) values than their benzoxazolone counterparts [1]. Optimized benzothiazolone derivatives achieved Ki values in the subnanomolar range (Ki < 1 nM) for 5-HT1A and low nanomolar range for 5-HT7 receptors, indicating a fundamental advantage of the sulfur-containing core over the oxygen analog [1].

Core SAR: Benzothiazolone vs. Benzoxazolone
Head-to-head
Reported lower Ki for benzothiazolone core
Radioligand binding: [3H]8-OH-DPAT / [3H]5-CT; HEK293 membranes
Supports GPCR receptor targeting context
5-HT1A/5-HT7 affinity advantage over oxygen analog core
Serotonin Receptor CNS GPCR

3-Benzyl Substituent Impact on Antibacterial SAR

The introduction of a benzyl substituent at the N3 position of benzothiazole derivatives significantly attenuates antimicrobial activity compared to unsubstituted parent compounds. In a systematic study of 3-benzylbenzothiazolium salts, all synthesized analogs exhibited reduced antibacterial and antifungal activities relative to the corresponding unsubstituted derivatives [1]. Quantitative Free-Wilson analysis of activity against Staphylococcus aureus confirmed that benzyl substituents mediate a net decrease in biological activity [1].

3-Benzyl Effect on Antimicrobial SAR
Head-to-head
Reduced activity (Free-Wilson negative contribution)
S. aureus disk diffusion and MIC assays
Context-dependent: use as selectivity benchmark
N3-benzyl attenuates antimicrobial endpoint response
Antimicrobial SAR S. aureus

3-Benzyl-1,3-benzothiazol-2(3H)-one: Validated Applications


Anticancer Kinase Inhibitor Development

Procure 3-benzyl-1,3-benzothiazol-2(3H)-one as a core scaffold for synthesizing novel urea-based kinase inhibitors. Evidence demonstrates that derivatives built on this scaffold achieve GI50 values as low as 0.9 µM against the NCI-60 tumor cell line panel, with a distinct kinase selectivity profile (Zap70, c-src, Mink1, csk, MeKK2) [1]. This scaffold offers wide diversification capability, making it suitable for SAR exploration and lead optimization in oncology programs.

CNS Serotonin Receptor Ligands

Utilize this compound for designing dual 5-HT1A/5-HT7 receptor ligands. Direct comparative SAR studies confirm that the 2-benzothiazolone nucleus confers binding affinity values higher than the corresponding 2-benzoxazolone compounds [2]. Optimized arylpiperazinylalkyl benzothiazolones achieve subnanomolar Ki at 5-HT1A and low nanomolar Ki at 5-HT7, establishing this core as a privileged scaffold for CNS programs targeting depression, anxiety, or cognition.

Negative Control for Antimicrobial Screening

Deploy 3-benzyl-1,3-benzothiazol-2(3H)-one as a benchmark for understanding substituent effects on antimicrobial activity. Quantitative Free-Wilson analysis has established that the 3-benzyl group mediates a decrease in activity against S. aureus compared to unsubstituted derivatives [3]. This validated negative SAR makes the compound useful as a comparative control in antimicrobial assays or for probing selectivity in kinase-targeted anticancer agents.

Benzothiazolone Derivative Synthesis

Employ 3-benzyl-1,3-benzothiazol-2(3H)-one as a starting material for developing novel synthetic routes to N3-substituted benzothiazolones. The compound's stable benzyl protecting group allows for subsequent modifications at other positions, enabling exploration of chemical diversification strategies relevant to both medicinal chemistry and materials science applications.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead
Reported kinase selectivity profile
Kinase panel profiling and cell-model endpoint review
CNS GPCR ligand design
Core-dependent receptor affinity context
5-HT1A/5-HT7 binding assay and selectivity interpretation
Selectivity vs. antimicrobial endpoints
Negative SAR for antimicrobial activity
Antimicrobial screening context and selectivity benchmarking
Scaffold diversification chemistry
Stable N3-benzyl protecting group
Synthetic route exploration and derivative library development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-benzyl-1,3-benzothiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.